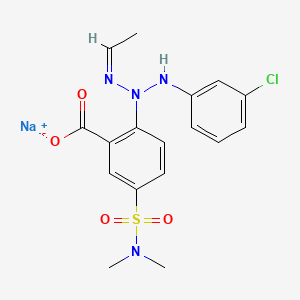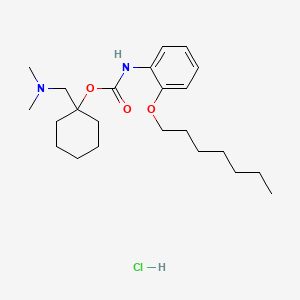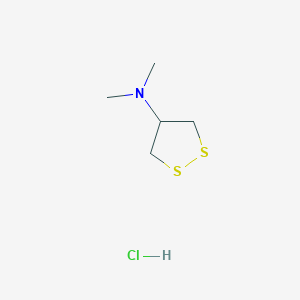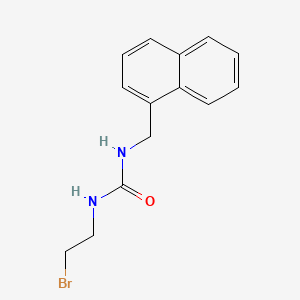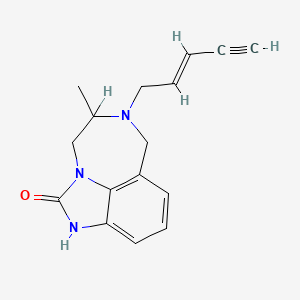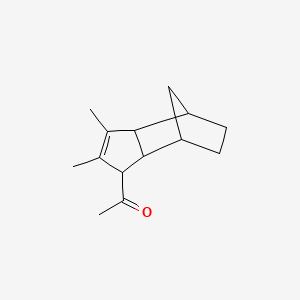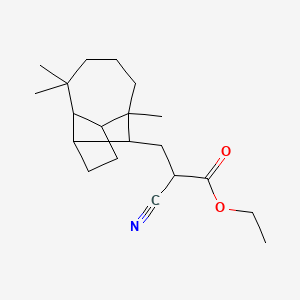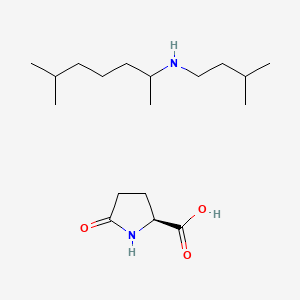
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione: is a chemical compound characterized by its triazolidine ring structure with three hydroxyethyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of triazolidine-3,5-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyethyl groups make it a potential candidate for biochemical studies and drug development.
Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring structure also contributes to its reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
- 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazine-3,5,6(1H,2H,4H)-trione
- Tris(2-hydroxyethyl)amine
- Tris(2-hydroxyethyl) 1,2,4-benzenetricarboxylate
Uniqueness
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine ring structure and the presence of three hydroxyethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
75797-21-6 |
|---|---|
分子式 |
C8H15N3O5 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
1,2,4-tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2 |
InChI 键 |
ALVBRJRQOKFZPA-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N1C(=O)N(N(C1=O)CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


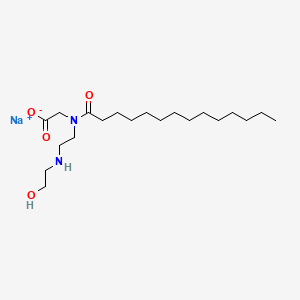
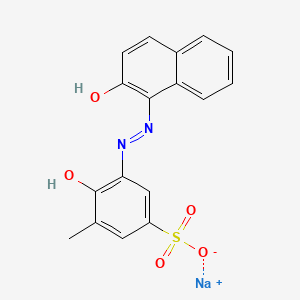
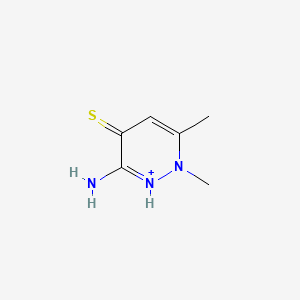
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
